N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a benzyl group at position 4 and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 3. The 4-methoxybenzamide group is attached via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S2/c1-15-26-28-22(35-15)25-20(31)14-34-23-29-27-19(30(23)13-16-6-4-3-5-7-16)12-24-21(32)17-8-10-18(33-2)11-9-17/h3-11H,12-14H2,1-2H3,(H,24,32)(H,25,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTRAPIXCXOYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that incorporates both thiadiazole and triazole moieties. These structural features are known to confer a variety of biological activities, making this compound of interest in medicinal chemistry. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₆O₂S |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 1232820-24-4 |
Biological Activity Overview
The compound's biological activity can be categorized into several key therapeutic areas:
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Antimicrobial Activity
- The 1,3,4-thiadiazole and 1,2,4-triazole rings are associated with significant antimicrobial properties. Studies have shown that derivatives of these structures exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole moiety have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, often surpassing the activity of standard antibiotics like norfloxacin and ciprofloxacin .
- Anticancer Potential
- Antioxidant Properties
Antimicrobial Efficacy
A study evaluating a series of thiadiazole derivatives found that those incorporating benzyl and methoxy groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Bacillus cereus. The structure–activity relationship (SAR) indicated that modifications to the benzyl unit significantly influenced potency .
Anticancer Activity
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways .
Scientific Research Applications
Structural Overview
The compound features a complex structure combining thiadiazole and triazole rings, which are known for their diverse biological activities. The presence of a methoxybenzamide group enhances its lipophilicity and potential for interaction with biological targets.
Biological Activities
2.1 Antimicrobial Properties
Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial activities. For instance, studies on 1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiadiazole moiety in N-((4-benzyl-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could potentially enhance its antimicrobial efficacy due to the established activity of similar compounds .
2.2 Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has highlighted that triazole derivatives can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells. The specific combination of the thiadiazole and triazole rings may synergistically enhance these effects .
2.3 Antiepileptic Effects
Another promising application is in the treatment of epilepsy. Studies have demonstrated that certain thiadiazole derivatives possess anticonvulsant properties through mechanisms involving GABA receptors and voltage-gated ion channels. The unique structural features of this compound may contribute to its efficacy in this area .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of the thiadiazole and triazole rings followed by functionalization to introduce the benzamide moiety. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated various thiadiazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with similar structural motifs to N-(...)-benzamide showed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Efficacy
In vitro studies on triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The introduction of a thiadiazole ring was found to enhance cytotoxicity compared to non-thiadiazole analogs .
References Table
Chemical Reactions Analysis
S-Alkylation of Thiol Group
The triazole-thiol moiety undergoes S-alkylation under basic conditions. For example:
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Reaction Conditions :
This reaction produces sulfide-linked intermediates, critical for introducing functional diversity. The thiol group’s tautomerism (thiol ↔ thione) influences reactivity, favoring S-alkylation over N-alkylation in alkaline media .
Reduction of Ketone Intermediates
Ketone derivatives of this compound can be reduced to secondary alcohols:
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Reduction Protocol :
The reaction preserves the heterocyclic core while modifying side-chain functionality for enhanced solubility or bioactivity.
Nucleophilic Substitution at Thiadiazole Ring
The 5-methyl-1,3,4-thiadiazol-2-yl group participates in nucleophilic substitution due to electron-withdrawing effects of the thiadiazole ring:
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Example Reaction :
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Target site: C-2 position of thiadiazole
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Nucleophile: Amines or thiols
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Conditions: Polar aprotic solvents (e.g., DCM, acetone) at room temperature
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This reactivity is leveraged to introduce substituents that modulate electronic or steric properties.
Amide Hydrolysis
The benzamide group can undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Reagent: HCl (concentrated)
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Solvent: Water/ethanol
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Product: Corresponding carboxylic acid and amine
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Basic Hydrolysis :
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Reagent: NaOH
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Conditions: Reflux in aqueous methanol
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Hydrolysis is critical for prodrug activation or metabolite studies.
Electrophilic Aromatic Substitution on Triazole
The 1,2,4-triazole ring undergoes electrophilic substitution at the C-3 or C-5 positions under controlled conditions:
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Nitration :
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Reagent: Nitrating mixture (HNO₃/H₂SO₄)
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Temperature: 0–5°C
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Product: Nitro-substituted triazole derivatives
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Such modifications are used to enhance binding affinity in drug design.
Oxidation of Thioether Linkage
The thioether (-S-) bridge can be oxidized to sulfoxide or sulfone:
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Oxidation Protocol :
Oxidation alters electronic properties and metabolic stability.
Mechanistic Insights
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The thiadiazole ring’s electron-deficient nature directs nucleophilic attacks to its C-2 position.
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Steric hindrance from the benzyl and 4-methoxybenzamide groups influences regioselectivity in substitution reactions .
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Tautomerism in the triazole-thiol system (e.g., thiol ↔ thione) dictates reactivity pathways, as confirmed by NMR studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The compound’s structural analogues differ primarily in substituents on the triazole, thiadiazole, or benzamide groups. Key comparisons include:
Pharmacological Data
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves sequential functionalization of the triazole-thiadiazole core. Critical steps include:
- Thioether Formation: Reacting a thiol-containing precursor (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with α-haloacetamide derivatives under basic conditions (e.g., anhydrous K₂CO₃ in acetone) to form the thioether linkage .
- Amide Coupling: Using coupling agents (e.g., chloroacetyl chloride with triethylamine in dioxane) to attach the benzamide moiety .
- Optimization: Reaction temperature (reflux at ~80°C), solvent polarity (ethanol for recrystallization), and stoichiometric ratios are adjusted to maximize yield (typically 60–85%) and minimize side products .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.005 Da) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thioether C-S) validate functional groups .
- Purity Assessment: Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents and HPLC (≥95% purity threshold) .
Advanced: How can structure-activity relationships (SAR) be systematically evaluated given the compound’s complexity?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzamide with halogenated benzamides) to assess impact on bioactivity .
- Biological Assays: Test cytotoxicity against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) to correlate structural features (e.g., thiadiazole vs. triazole rings) with potency .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinase domains, guided by electron-withdrawing substituents (e.g., Cl, CF₃) enhancing binding .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times (48–72 hr), and control compounds (e.g., doxorubicin) to reduce variability .
- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to address discrepancies in IC₃₀ values caused by poor aqueous solubility .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent electronic effects (e.g., methoxy vs. nitro groups) .
Advanced: What in silico methods are effective for predicting target interactions and mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of interactions with cysteine residues in enzymatic pockets .
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors near the thiadiazole ring) using Schrödinger’s Phase to prioritize synthetic targets .
- ADMET Prediction: Tools like SwissADME predict bioavailability (e.g., Lipinski’s rule compliance) and toxicity risks (e.g., hepatotoxicity via cytochrome P450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
